Cas no 1790195-07-1 (2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide)
![2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1790195-07-1x500.png)
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide
- 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide
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- インチ: 1S/C14H16BrNO4S/c1-14(17,9-11-5-4-8-20-11)10-16-21(18,19)13-7-3-2-6-12(13)15/h2-8,16-17H,9-10H2,1H3
- InChIKey: XMKANQVPMQHSJJ-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC(O)(C)CC2=CC=CO2)(=O)=O)=CC=CC=C1Br
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6194-0325-4mg |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide |
1790195-07-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6194-0325-30mg |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide |
1790195-07-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6194-0325-1mg |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide |
1790195-07-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6194-0325-15mg |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide |
1790195-07-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6194-0325-2mg |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide |
1790195-07-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6194-0325-75mg |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide |
1790195-07-1 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6194-0325-20μmol |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide |
1790195-07-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6194-0325-25mg |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide |
1790195-07-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6194-0325-3mg |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide |
1790195-07-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6194-0325-40mg |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide |
1790195-07-1 | 40mg |
$140.0 | 2023-09-09 |
2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide 関連文献
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamideに関する追加情報
Introduction to 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide (CAS No. 1790195-07-1) and Its Applications in Modern Chemical Biology
The compound 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide (CAS No. 1790195-07-1) represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. Its unique structural features, combining a brominated benzene ring with a sulfonamide moiety and a furan-based side chain, make it a versatile scaffold for drug discovery and molecular probe development. This introduction delves into the compound's chemical properties, synthetic pathways, and emerging applications, particularly in the context of contemporary research advancements.
The molecular structure of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide is characterized by several key functional groups. The presence of a bromine atom at the para position of the benzene ring enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex organic molecules. The sulfonamide group (-SO₂NH₂) introduces both hydrophilicity and potential hydrogen bonding capabilities, making it an attractive feature for designing bioactive molecules. Additionally, the furan-based side chain contributes to the compound's lipophilicity and may influence its interactions with biological targets.
From a synthetic perspective, the preparation of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The synthesis typically begins with the bromination of benzene derivatives, followed by functionalization of the furan ring to introduce the -CH₂OH group. Subsequent steps involve the formation of the sulfonamide bond, often through nucleophilic substitution or condensation reactions. Advanced techniques such as flow chemistry have been explored to improve reaction efficiency and scalability, reflecting the growing emphasis on sustainable and high-throughput synthetic methodologies in modern pharmaceutical research.
Recent studies have highlighted the potential of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide as a lead compound in drug discovery efforts. Its structural motifs have been investigated for their ability to modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. For instance, modifications of the sulfonamide group have been shown to enhance binding affinity to target proteins, while the furan side chain may contribute to cell permeability and metabolic stability. These findings align with broader trends in medicinal chemistry where structural diversification is leveraged to optimize pharmacokinetic profiles.
In particular, research has focused on leveraging the bromine atom for further derivatization via transition-metal-catalyzed reactions. This approach has enabled the generation of libraries of analogs with varying substituents, facilitating high-throughput screening for biologically active compounds. The sulfonamide scaffold has also been explored as a pharmacophore in kinase inhibitors, where its ability to engage hydrophobic pockets and form hydrogen bonds is crucial for therapeutic efficacy. Such studies underscore the compound's significance as a building block in rational drug design.
The role of computational chemistry in understanding the behavior of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide cannot be overstated. Molecular modeling techniques have been employed to predict binding modes and interactions with biological targets, providing valuable insights into structure-function relationships. These computational approaches complement experimental efforts by allowing rapid evaluation of multiple hypotheses without extensive wet chemistry. Furthermore, machine learning models have been developed to predict pharmacokinetic properties based on molecular descriptors derived from its structure, further accelerating drug discovery pipelines.
Emerging applications of this compound extend beyond traditional pharmaceuticals into areas such as materials science and agrochemicals. The unique combination of functional groups makes it a promising candidate for designing novel polymers or ligands that interact with metal ions for catalytic applications. Additionally, its structural features may be exploited in developing next-generation pesticides or herbicides by targeting specific enzymes or receptors in plants or pests.
The synthesis and application of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzene-1-sulfonamide also reflect broader trends toward green chemistry principles. Efforts are underway to develop more environmentally benign synthetic routes that minimize waste generation and hazardous reagent use. For example, catalytic methods that employ recyclable ligands or solvent-free conditions are being explored to enhance sustainability without compromising yield or purity.
In conclusion, 2-bromo-N-{ 2 - [(fur an - 2 - yl ) m ethyl ] - 2 - hydro xyprop yl } b enz ene - 1 - sulf on am ide ( CAS No . 1790195 - 07 - 1 ) is a promis ing compoun d with wide-ranging app licatio ns in chemic al bio logy an d pharma ceutical researc h . Its unique structural features enable diverse functionalization strategies , making it valuable for drug discovery , molecular probes , an d materials science . As research advances , this compound is likely to play an increasingly important role in developing innovative therapeutic agents an d sustainable chemical solutions . p >
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